3-[1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid
Description
3-[1-(4-Methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 1, a methyl group at position 3, and a propanoic acid chain at position 3.
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-14-12(7-8-13(17)18)16(15-9)10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYCXKBLACAPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)CCC(=O)O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167205 | |
| Record name | 1H-1,2,4-Triazole-5-propanoic acid, 1-(4-methoxyphenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-04-5 | |
| Record name | 1H-1,2,4-Triazole-5-propanoic acid, 1-(4-methoxyphenyl)-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole-5-propanoic acid, 1-(4-methoxyphenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives. For instance, the reaction between 4-methoxyphenylhydrazine and an appropriate carboxylic acid derivative can yield the desired triazole ring.
Introduction of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole intermediate with a suitable alkylating agent, such as a halogenated propanoic acid derivative, under basic conditions.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed.
Chemical Reactions Analysis
3-[1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically targets the methoxy group or the propanoic acid moiety, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may reduce the triazole ring or the carboxylic acid group to their respective alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the propanoic acid moiety is replaced by other functional groups. Common reagents for these reactions include halogenated compounds and strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of triazole compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of several cancer cell lines, making them promising candidates for further development as anticancer drugs .
Mechanism of Action
The mechanism by which 3-[1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid exerts its anticancer effects is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, the compound may interact with proteins involved in these pathways, leading to increased apoptosis in cancer cells .
Agrochemicals
Fungicidal Activity
Triazole compounds are well-known for their fungicidal properties. The application of this compound in agriculture could offer a novel approach to managing fungal diseases in crops. Preliminary studies suggest that this compound exhibits significant antifungal activity against various plant pathogens .
Field Studies
Field trials have demonstrated the effectiveness of triazole-based fungicides in controlling diseases like powdery mildew and rusts in crops such as wheat and barley. These studies highlight the potential of incorporating this compound into integrated pest management strategies .
Material Sciences
Polymer Chemistry
In material sciences, the incorporation of triazole compounds into polymer matrices has been explored for their ability to enhance thermal stability and mechanical properties. The structural characteristics of this compound make it a suitable candidate for developing high-performance polymers .
Case Studies
Research has shown that polymers modified with triazole moieties exhibit improved resistance to thermal degradation compared to unmodified counterparts. This enhancement is attributed to the stable triazole ring structure that can withstand higher temperatures without significant loss of integrity .
Data Tables
Mechanism of Action
The mechanism of action of 3-[1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid involves its interaction with molecular targets and pathways in biological systems. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to specific receptors, while the propanoic acid moiety can participate in ionic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-(3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic Acid (QY-4443)
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropanoic Acid
- Key Differences: Features an ethyl group at position 1 and a branched methyl group on the propanoic acid chain.
S-Substituted 1,2,4-Triazol-3-thiol Derivatives
- Key Differences: Contain sulfur atoms (e.g., thioether or sulfanylidene groups) instead of the propanoic acid chain.
- Impact: Sulfur-containing analogs exhibit pronounced antimicrobial activity (e.g., MIC = 31.25 μg/mL against Pseudomonas aeruginosa), suggesting that the propanoic acid group in the target compound may trade bioactivity for improved pharmacokinetics .
Heterocyclic Analogues with Oxadiazole or Pyrazole Cores
3-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]propanoic Acid
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide
- Key Differences : Pyrazole core with a methylphenyl substituent and an N-hydroxy-N-methylpropanamide side chain.
Biological Activity
3-[1-(4-Methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the triazole moiety and the methoxyphenyl group suggests that this compound may interact with various biological targets, leading to diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. The triazole ring is known for its ability to inhibit various enzyme classes, including cytochrome P450 enzymes and other oxidoreductases, which play crucial roles in drug metabolism and synthesis of bioactive compounds.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. For instance, triazole derivatives have been evaluated for their efficacy against Candida albicans and Staphylococcus aureus, demonstrating significant inhibitory effects .
Anticancer Activity
Triazole-containing compounds have also been investigated for their anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications in the triazole moiety can enhance cytotoxicity against cancer cell lines. For example, compounds similar to this compound have shown promising results against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective growth inhibition .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been highlighted in several studies. Triazoles are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity Evaluation
In a study conducted by researchers at Tianjin Medical University, various derivatives of triazole were synthesized and tested for their anticancer activity against MCF-7 and A549 cell lines. The results indicated that modifications to the methoxy group significantly enhanced the cytotoxicity, suggesting a direct correlation between structural features and biological efficacy .
Case Study 2: Antimicrobial Efficacy Assessment
A comprehensive evaluation of triazole derivatives against common pathogenic bacteria was performed. The study revealed that this compound exhibited a robust antimicrobial profile with minimum inhibitory concentrations comparable to established antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
